4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with DNA. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-METHYL-BENZOIC ACID: Similar in structure but lacks the nitro group.
5-BROMO-2-METHYL-PYRIDINE: Contains the bromopyridine moiety but lacks the formamido and nitro groups.
Uniqueness
4-BROMO-2-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of bromine, nitro, and formamido functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C20H12Br2N4O5 |
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Molecular Weight |
548.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C20H12Br2N4O5/c21-15-3-6-18(31-20(28)12-1-4-17(5-2-12)26(29)30)13(7-15)10-24-25-19(27)14-8-16(22)11-23-9-14/h1-11H,(H,25,27)/b24-10+ |
InChI Key |
DTGPFKORALHECR-YSURURNPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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